molecular formula C20H18Cl2N2OS2 B2613344 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone CAS No. 478248-39-4

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B2613344
CAS No.: 478248-39-4
M. Wt: 437.4
InChI Key: BSOSVYMOHPSHSB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a dichlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Secondary amines, thiols

    Substitution Products: Various substituted benzothiazole and piperidine derivatives

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOSVYMOHPSHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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